molecular formula C23H33ClN4O6S2 B2419328 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219217-91-0

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2419328
CAS No.: 1219217-91-0
M. Wt: 561.11
InChI Key: FMZKUWBJSOABTM-UHFFFAOYSA-N
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Description

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H33ClN4O6S2 and its molecular weight is 561.11. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel derivative of the thieno[2,3-c]pyridine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C23H33ClN4O6S2
Molecular Weight 561.1 g/mol
CAS Number 1219217-91-0

This complex organic molecule features a thieno[2,3-c]pyridine core known for its diverse biological activities and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the thieno[2,3-c]pyridine core : This foundational structure is synthesized using various amines and acids.
  • Introduction of functional groups : The benzamido and sulfamoyl groups are added through coupling reactions.
  • Purification : The final product is purified to ensure high yield and purity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes or receptors involved in inflammatory pathways and cancer progression. For example:

  • Inhibition of TNF-alpha production : Similar derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models, indicating anti-inflammatory properties .
  • Anticancer effects : Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Studies and Research Findings

Recent studies have evaluated various derivatives of thieno[2,3-c]pyridine for their biological activities:

  • Anti-inflammatory Activity : A study demonstrated that certain thieno[2,3-c]pyridine derivatives effectively reduced inflammation markers in animal models .
  • Antitumor Activity : Another research highlighted the potential of these compounds in inhibiting tumor growth in xenograft models, showcasing their promise as anticancer agents .
  • Pharmacological Profiles : A comprehensive review organized findings from multiple studies on substituted 4,5,6,7-tetrahydrothieno pyridines, emphasizing their diverse pharmacological profiles including antibacterial and antifungal activities .

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O6S2.ClH/c1-4-26-10-9-18-19(15-26)34-23(20(18)21(24)28)25-22(29)16-5-7-17(8-6-16)35(30,31)27(11-13-32-2)12-14-33-3;/h5-8H,4,9-15H2,1-3H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZKUWBJSOABTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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